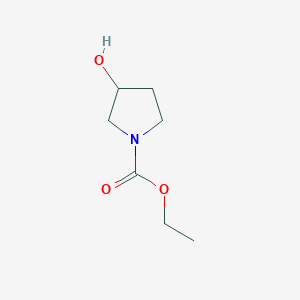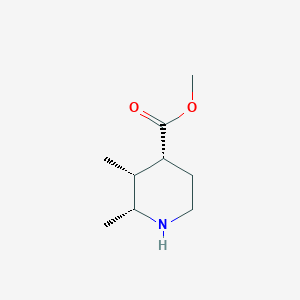
methyl (2R,3R,4R)-2,3-dimethylpiperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2R,3R,4R)-2,3-dimethylpiperidine-4-carboxylate is a chiral compound with a piperidine ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,3R,4R)-2,3-dimethylpiperidine-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as piperidine and methyl acrylate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts and specific temperature settings to ensure the desired stereochemistry is achieved.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automation: Employing automated systems for precise control of reaction parameters and consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2R,3R,4R)-2,3-dimethylpiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to a diverse range of derivatives.
Applications De Recherche Scientifique
Methyl (2R,3R,4R)-2,3-dimethylpiperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the synthesis of complex molecules for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of methyl (2R,3R,4R)-2,3-dimethylpiperidine-4-carboxylate involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular functions or signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (2R,3R,4R)-2,3-dimethylpiperidine-4-carboxylate: Unique due to its specific stereochemistry.
Other Piperidine Derivatives: Compounds such as piperidine-4-carboxylate and its analogs.
Uniqueness
This compound stands out due to its:
Chirality: The specific stereochemistry imparts unique properties and reactivity.
Versatility: Its ability to undergo various chemical reactions makes it a valuable intermediate in synthesis.
Propriétés
Formule moléculaire |
C9H17NO2 |
|---|---|
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
methyl (2R,3R,4R)-2,3-dimethylpiperidine-4-carboxylate |
InChI |
InChI=1S/C9H17NO2/c1-6-7(2)10-5-4-8(6)9(11)12-3/h6-8,10H,4-5H2,1-3H3/t6-,7+,8+/m0/s1 |
Clé InChI |
FNIZSZIOMCNXAV-XLPZGREQSA-N |
SMILES isomérique |
C[C@H]1[C@H](NCC[C@H]1C(=O)OC)C |
SMILES canonique |
CC1C(NCCC1C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


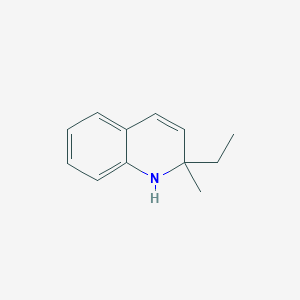
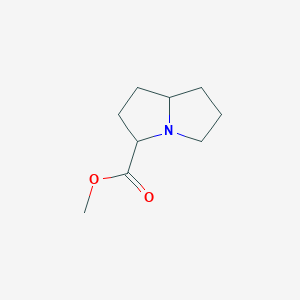


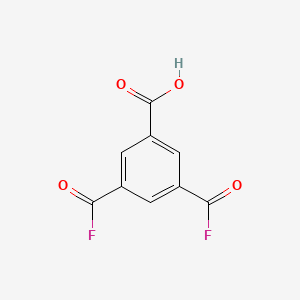
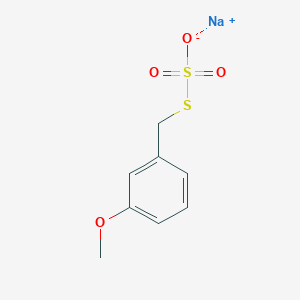

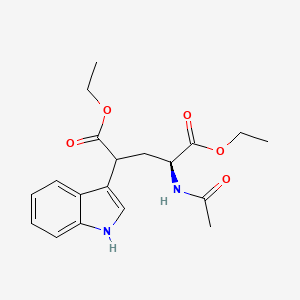
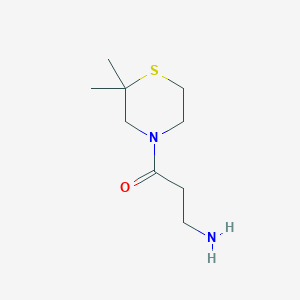
![N-((2R)-7-Azabicyclo[2.2.1]heptan-2-yl)isoxazole-5-carboxamide](/img/structure/B12857264.png)
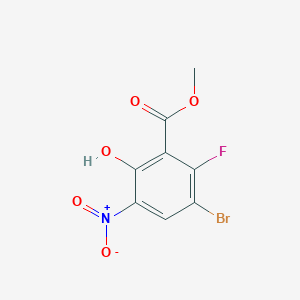
![8-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine](/img/structure/B12857274.png)

